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Compound of Interest

Compound Name: Sodium 2-chloro-4-fluorobenzoate
CAS No.: 855471-43-1
Cat. No.: B3181457
Get Quote
. J

Chemical Identity & Structural Logic

Compound: Sodium 2-chloro-4-fluorobenzoate CAS (Acid Parent): 2252-51-9 Molecular
Formula:

Molecular Weight: 196.54 g/mol (Salt); 174.56 g/mol (Acid)

The spectroscopic signature of this molecule is defined by the interplay between the highly
electronegative Fluorine (C4), the heavy Chlorine (C2), and the resonance-active Carboxylate
(C1).

» Fluorine Effect: Induces significant splitting in NMR (
and
) due to spin-spin coupling (
-coupling).

+ Chlorine Effect: Provides a distinct isotopic fingerprint in Mass Spectrometry (3:1 ratio of
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» Salt Formation: Deprotonation of the carboxylic acid shifts the IR carbonyl absorption and
alters the electron density of the aromatic ring, shielding ortho-protons in NMR.

Mass Spectrometry (MS): The Identification Engine

Mass spectrometry is the primary method for confirming the molecular weight and the presence
of the halogenated motif.

Experimental Configuration

 lonization Source: Electrospray lonization (ESI)

e Mode: Negative lon Mode (

)

o Rationale: As a sodium salt, the compound exists as a pre-formed anion in solution.
Negative mode directly detects the carboxylate anion

, avoiding the need for high-energy fragmentation required in EI.

Data Interpretation

In

, the sodium cation is stripped, leaving the 2-chloro-4-fluorobenzoate anion (

).
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. . . Relative .
lon Species m/z (Monoisotopic) Assignment
Abundance
Base Peak (
172.98 100%
isotope)
Chlorine Isotope Peak
174.98 ~32% (
)
Decarboxylation
128.98 Variable fragment (loss of 44
Da)

Fragmentation Logic (Graphviz Diagram)

The following diagram illustrates the ionization and fragmentation pathway in negative mode
ESI.

Sodium Salt ESI(-) Dissociation Molecular Anion [M-Na]- CID Fragmentation
[C7TH3CIFO2]Na -Na+ miz 173 (100%) -CO2 (Neutral Loss) Aryl Fragn%elgtl[glgNa-COZ]-
MW: 196.5 miz 175 (32%)

Click to download full resolution via product page

Figure 1: ESI(-) Mass Spectrometry workflow showing the dissociation of the sodium salt into
the detectable anion and subsequent decarboxylation.[2][3][4]

Infrared Spectroscopy (IR): Functional Group
Verification

IR spectroscopy distinguishes the salt form from the free acid precursor. The conversion of
to

causes a dramatic shift in the carbonyl region due to resonance delocalization.
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Spectral Assignments[5][6][7]

Frequency (

Vibration Mode Intensity Structural Origin
)
Antisymmetric
1590 - 1610 Strong carboxylate stretch
(Salt specific)
Symmetric
1390 — 1420 Medium carboxylate stretch
(Salt specific)
1200 — 1250 Strong Aryl-Fluorine stretch
1050 — 1090 Medium Aryl-Chlorine stretch
_ Aromatic ring skeletal
1480, 1570 Medium o
vibrations
3050 — 3100 Weak Aromatic C-H stretch

Critical Quality Attribute (CQA): The absence of the broad O-H stretching band (

) and the carbonyl peak at

confirms the complete conversion of the starting acid material to the sodium salt.

Nuclear Magnetic Resonance (NMR): The Structural
Fingerprint

NMR provides the most detailed structural confirmation. The presence of Fluorine (

, Spin 1/2) introduces

-coupling, splitting both proton and carbon signals into doublets.

Solvent Selection[4]

e Primary: Deuterium Oxide (

) — Ideal for sodium salts; simulates physiological conditions.
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e Secondary: DMSO-

— Used if the salt is protonated back to acid or for direct comparison with acid standards.

NMR Data (400 MHz, )

Note: Shifts are reported for the anion. Protons are numbered relative to the carboxylate (C1).

Couplin
Shift ( AU
Position Multiplicity Constants ( Assignment
y PPM .
ppm) in Hz)
Ortho to
H-6 7.75-7.85 dd , Carboxylate,
Meta to F
Ortho to F, Meta
H-3 7.20 -7.30 dd
to H-5
Ortho to F, Ortho
H-5 7.05-7.15 td (ddd)

to H-6

Coupling Logic:

e H-3is "sandwiched" between Cl and F. It shows a large coupling to F (ortho) and a small
meta-coupling to H-5.

e H-6 is shielded by the carboxylate but deshielded by the aromatic ring current. It couples
primarily to H-5.

NMR Data (100 MHz, )

Carbon signals appear as doublets due to

coupling (

).
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Shift ( Splitting (
Carbon Assignment
» PpmM) )
Doublet (
C-4 162.0 - 165.0 C-F (Ipso)
)
C-1 170.0-172.0 Singlet (or weak d) COO- (Carboxylate)
Doublet (
C-2 133.0-135.0 C-Cl (Metato F)
)
Doublet ( Ortho to COO, Meta
C-6 130.0 - 132.0
toF
)
Doublet (
C-3 116.0 — 118.0 Orthoto F
)
Doublet (
C-5 113.0-115.0 Orthoto F

)

NMR Coupling Network (Graphviz Diagram)

This diagram visualizes the spin-spin interactions defining the multiplet structures.
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Figure 2: 1H-19F Coupling Network. Red arrows indicate Fluorine-Proton coupling responsible

for complex splitting patterns.

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
e Weighing: Accurately weigh 10-15 mg of Sodium 2-chloro-4-fluorobenzoate.

e Solvation: Dissolve in 0.6 mL of Deuterium Oxide (

) (99.9% D).

o Note: If the sample is the free acid, use DMSO-
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instead.

o Reference: Add a trace amount of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium
salt) as an internal standard (

ppm).

e Acquisition: Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay (

) of 2.0 seconds to ensure quantitative integration of aromatic protons.

Protocol B: MS (ESI-Negative)

e Stock Solution: Prepare a 1 mg/mL stock in Methanol (HPLC grade).

e Dilution: Dilute to 10 pg/mL using 50:50 Methanol:Water with 0.1% Ammonium Hydroxide (to
ensure ionization of the carboxylate).

e Injection: Direct infusion at 5-10 pL/min.
o Parameters: Capillary voltage -2.5 kV; Cone voltage 30 V.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Sodium 2-
chloro-4-fluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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